2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile

Catalog No.
S11896461
CAS No.
53422-10-9
M.F
C7H7ClN4
M. Wt
182.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitr...

CAS Number

53422-10-9

Product Name

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile

IUPAC Name

2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C7H7ClN4/c1-4-2-6(12-10)11-7(8)5(4)3-9/h2H,10H2,1H3,(H,11,12)

InChI Key

ANGKARXHIQGPKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)NN

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a chloro group, a hydrazine moiety, a methyl group, and a carbonitrile functional group. Its molecular formula is C8_{8}H9_{9}ClN4_{4}, and it exhibits distinct chemical properties due to the combination of these functional groups. The compound's structure allows for various potential interactions in biological systems and makes it a candidate for diverse applications in medicinal chemistry and agrochemicals.

Due to its functional groups:

  • Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Hydrazine Reactivity: The hydrazine group can engage in condensation reactions, forming hydrazones or other derivatives with carbonyl compounds.
  • Nitrile Reactivity: The carbonitrile group can be hydrolyzed to form carboxylic acids or reduced to primary amines.

These reactions can be facilitated by specific reagents under controlled conditions, enabling the synthesis of various derivatives that may possess enhanced biological activity.

Research into the biological activity of 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile suggests potential applications as an antimicrobial or anticancer agent. The presence of the hydrazine group is particularly noteworthy, as hydrazines are known for their biological activities, including inhibition of certain enzymes and modulation of metabolic pathways. Further studies are required to elucidate its precise mechanisms of action and therapeutic potential.

Several synthetic routes have been developed for the preparation of 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile:

  • Starting Materials: The synthesis typically begins with 2-chloro-4-methylpyridine as a precursor.
  • Hydrazine Reaction: This precursor is reacted with hydrazine hydrate under acidic conditions to facilitate the formation of the hydrazine derivative.
  • Nitrile Introduction: Subsequently, a suitable nitrile source (e.g., sodium cyanide) can be introduced to convert the intermediate into the final product through nucleophilic substitution.

The reaction conditions, such as temperature and solvent choice, play crucial roles in determining yield and purity.

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound in drug development targeting infectious diseases or cancer due to its biological activity.
  • Agriculture: The compound could be explored as a pesticide or herbicide due to its unique chemical structure that may interact with biological systems in pests or weeds.

Studies on the interactions of 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile with biological targets are essential for understanding its pharmacological profile. Potential areas of investigation include:

  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Evaluating binding affinity to various receptors that could mediate its biological effects.

Such studies will help clarify its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile, which can provide insights into its uniqueness:

Compound NameStructural FeaturesSimilarityUnique Aspects
2-Chloro-6-hydrazinopyridineHydrazine and chloro substituentsHighLacks carbonitrile group
4-MethylpyridineMethyl group on pyridineModerateLacks hydrazine and chloro groups
2-Amino-6-chloronicotinonitrileAmino and nitrile groups on pyridineModerateLacks hydrazine functionality
2-Amino-6-chloroisonicotinonitrileSimilar amino and nitrile substitutionsModerateDifferent positioning of amino group

The unique combination of functional groups in 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile contributes to its distinct chemical behavior and potential biological activities compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

182.0359239 g/mol

Monoisotopic Mass

182.0359239 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types